molecular formula C23H17F3N4O4 B2901886 2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1116038-37-9

2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2901886
CAS No.: 1116038-37-9
M. Wt: 470.408
InChI Key: POLVLTYWEDYXGX-UHFFFAOYSA-N
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Description

The compound 2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a 1,2,4-oxadiazole ring linked to a 4-methoxyphenyl group and a pyridinone moiety. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, often improving metabolic stability, while the trifluoromethyl group may influence binding affinity to hydrophobic enzyme pockets.

Properties

IUPAC Name

2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O4/c1-33-18-8-5-14(6-9-18)21-28-22(34-29-21)15-7-10-20(32)30(12-15)13-19(31)27-17-4-2-3-16(11-17)23(24,25)26/h2-12H,13H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLVLTYWEDYXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • 1,2,4-Oxadiazole vs. Triazole-containing analogs (e.g., ) exhibit anti-exudative activity, suggesting the oxadiazole variant may retain similar efficacy with longer half-life .
  • Pyridinone vs. Tetrahydropyrimidinyl (): The pyridinone moiety in the target compound may confer rigidity compared to the flexible tetrahydropyrimidinyl group in ’s compounds. This could enhance selectivity for flat binding pockets in enzymes like cyclooxygenase (COX) .

Substituent Effects

  • Trifluoromethyl vs. However, bulky substituents like CF₃ may reduce solubility .
  • Sulfanyl Linkers vs. Oxadiazole Linkers:
    Sulfanyl-containing analogs () are prone to glutathione-mediated cleavage, whereas the oxadiazole linker in the target compound is more metabolically stable, as evidenced by studies on similar scaffolds .

Stereochemical Considerations ()

Compounds with R/S configurations (e.g., ) show marked differences in activity due to enantioselective binding. The target compound lacks chiral centers, simplifying synthesis and reducing variability in pharmacokinetics .

Biological Activity

The compound 2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological effects, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C22H20F3N3O3C_{22}H_{20}F_{3}N_{3}O_{3}, with a molecular weight of approximately 439.42 g/mol. It features a complex structure that includes an oxadiazole ring and a dihydropyridine moiety, which are known to contribute to various biological activities.

Antimicrobial Properties

Research has indicated that compounds containing oxadiazole and dihydropyridine structures exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxadiazole showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the methoxyphenyl group enhances lipophilicity, potentially improving cell membrane penetration.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For instance, derivatives with oxadiazole rings have shown inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve apoptosis induction through the activation of caspases and modulation of cell cycle proteins . Specific analogs have been reported to inhibit tumor growth in vivo in xenograft models .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Research indicates that oxadiazole derivatives can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages . This activity may be attributed to the modulation of signaling pathways involved in inflammation.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated antimicrobial activity against E. coli and S. aureus.
Study 2 Showed anticancer effects on MCF-7 and HeLa cells with apoptosis induction.
Study 3 Found inhibition of TNF-alpha and IL-6 production in macrophages.

The biological activities of this compound may be attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : The oxadiazole moiety may act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : The trifluoromethyl group enhances binding affinity to certain receptors, potentially affecting signal transduction pathways.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication processes in cancer cells.

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